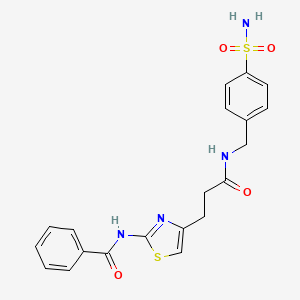
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide is a compound that likely exhibits biological activity given its structural similarity to other thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of appropriate precursors, such as acetophenone derivatives with thiourea, followed by further functionalization. For instance, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives was achieved by treating acetophenone with thiourea and iodine, followed by condensation with ethyloxalyl chloride . Similarly, sulphonamide derivatives with a benzothiazole nucleus were synthesized by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods suggest potential pathways for the synthesis of N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various functional groups to modulate the compound's biological activity. The presence of a sulfamoyl group, as seen in the target compound, is a common feature in many biologically active molecules, such as diuretics and antimicrobial agents .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation, substitution, and hydrolysis, to yield a diverse array of products. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water resulted in the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . The reactivity of the thiazole ring and its substituents can be exploited to synthesize a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Substituents on the thiazole ring can affect the compound's solubility, stability, and reactivity. For example, the introduction of electron-donating groups on the phenyl ring of thiazole derivatives has been shown to enhance antimicrobial activity, while electron-withdrawing groups like nitro substituents result in lower activity . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds and their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Specifically, a derivative demonstrated proapoptotic activity and inhibited the growth of melanoma cancer cell lines, showing potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial Applications : Various derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives have shown promising antibacterial activity against common pathogens, suggesting potential use as antimicrobial agents (Narayana et al., 2004).
Cytotoxic Evaluation : Certain derivatives have been characterized and evaluated for cytotoxic activity against human breast cancer cell lines. The evaluation showed that some derivatives exhibit significant cytotoxic activity, indicating potential therapeutic applications (Govindaraj et al., 2021).
Anticancer Activity of Co(II) Complexes : Co(II) complexes of derivatives of this compound have been synthesized and assessed for their anticancer activity, particularly against human breast cancer cell lines. This research provides insights into the development of new anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
Potential as Antifungal Agents : Certain derivatives have been synthesized and evaluated for their antifungal properties. These studies suggest the potential of these compounds in the development of antifungal drugs (Patel & Patel, 2010).
Photodynamic Therapy Application : A zinc phthalocyanine derivative of the compound, with high singlet oxygen quantum yield, has been synthesized and characterized. Its properties suggest it could be a promising candidate for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Polyurethane Coating : A coumarin–thiazole derivative of the compound has been synthesized and evaluated for its antimicrobial activity. It showed potential for use in antimicrobial polyurethane coatings, highlighting its application in material science (El‐Wahab et al., 2014).
Direcciones Futuras
Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide”, being a thiazole derivative, could be a subject of future research in medicinal chemistry.
Propiedades
IUPAC Name |
N-[4-[3-oxo-3-[(4-sulfamoylphenyl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c21-30(27,28)17-9-6-14(7-10-17)12-22-18(25)11-8-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-7,9-10,13H,8,11-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQQOELALDOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


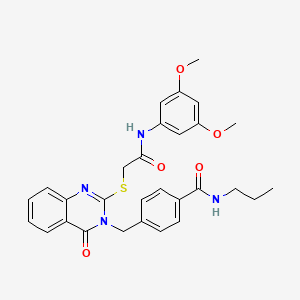
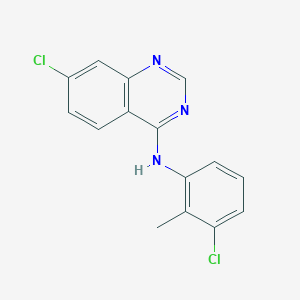
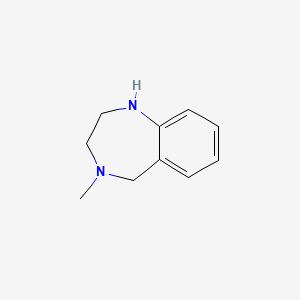


![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)
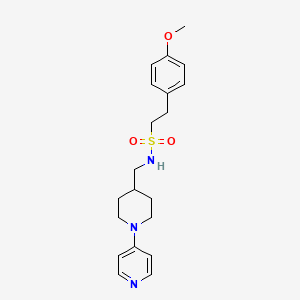
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)